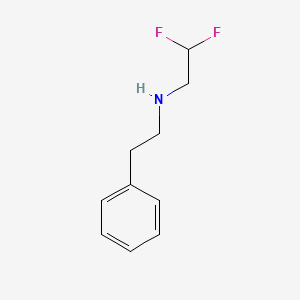

(2,2-Difluoroethyl)(2-phenylethyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,2-Difluoroethyl)(2-phenylethyl)amine is a chemical compound characterized by the presence of both difluoroethyl and phenylethyl groups attached to an amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoroethyl)(2-phenylethyl)amine typically involves the reaction of 2,2-difluoroethylamine with a phenylethyl halide under basic conditions. One common method involves the use of sodium hydride as a base to deprotonate the amine, followed by nucleophilic substitution with the halide . Another approach involves the use of hypervalent iodine reagents to facilitate the 2,2-difluoroethylation of phenylethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2,2-Difluoroethyl)(2-phenylethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenylethyl or difluoroethyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1.1. Biological Activity and Mechanism of Action

Research indicates that (2,2-Difluoroethyl)(2-phenylethyl)amine may interact with various biological targets, including monoamine transporters. Preliminary studies suggest that fluorinated amines exhibit altered pharmacokinetic profiles compared to their non-fluorinated counterparts, potentially enhancing their efficacy in modulating neurotransmitter levels .

1.2. Therapeutic Applications

The compound's structural similarity to known bioactive molecules positions it as a candidate for therapeutic applications. It may serve as a lead compound for developing drugs targeting specific receptors such as:

- Adenosine Receptors : These receptors are involved in numerous physiological processes, including inflammation and cardiovascular responses .

- α-Adrenergic Receptors : Targeting these receptors can influence cardiovascular function and central nervous system activities .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds related to this compound:

- Study on Monoamine Transporters : Research has indicated that fluorinated analogs may demonstrate enhanced binding affinities to monoamine transporters compared to their non-fluorinated counterparts, suggesting a potential role in treating mood disorders .

- Receptor Interaction Studies : A study highlighted how modifications to the phenylethyl structure could lead to varying degrees of receptor activation or inhibition, paving the way for tailored therapeutic agents .

Wirkmechanismus

The mechanism by which (2,2-Difluoroethyl)(2-phenylethyl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The phenylethyl group contributes to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2,2-Difluoroethyl)(phenylethyl)amine: Similar in structure but lacks the additional phenylethyl group.

2,2-Difluoroethylamine: A simpler compound with only the difluoroethyl group.

Phenylethylamine: Contains only the phenylethyl group without the difluoroethyl moiety.

Uniqueness

(2,2-Difluoroethyl)(2-phenylethyl)amine is unique due to the combination of both difluoroethyl and phenylethyl groups, which impart distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications, particularly in medicinal chemistry where both lipophilicity and binding specificity are crucial.

Biologische Aktivität

(2,2-Difluoroethyl)(2-phenylethyl)amine is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, drawing on various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it features a difluoroethyl group attached to a phenylethylamine backbone. The presence of fluorine atoms often enhances biological activity by affecting the compound's lipophilicity and metabolic stability.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It may influence:

- Dopaminergic Pathways : Similar to other phenethylamines, it could act on dopamine receptors, which are crucial for mood regulation and motor control.

- Adrenergic Receptors : The compound may exhibit activity on α-adrenergic receptors, potentially influencing cardiovascular and central nervous system functions.

- Serotonergic Activity : Given the structural similarities with other psychoactive compounds, it may also interact with serotonin receptors.

Summary of Findings

Research has indicated that compounds within the phenethylamine class can exhibit various biological effects. The following table summarizes key findings related to this compound and its analogs:

Case Studies

- Dopaminergic Effects : A study by Garrido et al. explored various 2-phenethylamines, including derivatives similar to this compound. They found that modifications to the amine structure significantly impacted dopaminergic activity, suggesting potential therapeutic applications in treating mood disorders .

- Cardiovascular Implications : Research on phenethylamines has shown their ability to modulate adrenergic receptors. For instance, compounds similar to this compound demonstrated increased catecholamine release in animal models, leading to elevated heart rates .

- Serotonin Interaction Studies : A recent review highlighted the interaction of phenethylamines with serotonin receptors, suggesting that this compound could be investigated for its potential antidepressant effects .

Eigenschaften

IUPAC Name |

2,2-difluoro-N-(2-phenylethyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c11-10(12)8-13-7-6-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHXGNYJCFYWFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.